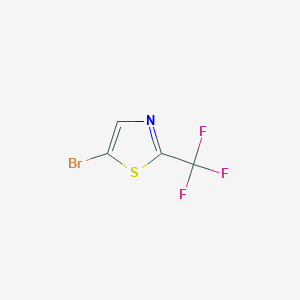

5-Bromo-2-(trifluoromethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-2-1-9-3(10-2)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFIZUOVAXMSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-88-7 | |

| Record name | 5-bromo-2-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Trifluoromethyl Thiazole

Established Synthetic Pathways for the 5-Bromo-2-(trifluoromethyl)thiazole Core

The synthesis of the this compound core is typically achieved through a sequence of reactions that carefully builds the desired substitution pattern on the thiazole (B1198619) ring. The two primary retrosynthetic disconnections involve either the bromination of a pre-formed 2-(trifluoromethyl)thiazole or the introduction of a trifluoromethyl group onto a 5-brominated thiazole precursor. The choice of pathway depends on the availability of starting materials and the desired reaction conditions.

Strategic Halogenation Approaches for 5-Position Bromination

The introduction of a bromine atom at the C5 position of the 2-(trifluoromethyl)thiazole ring is a critical step that requires careful control of regioselectivity. The thiazole ring's reactivity is significantly influenced by the presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position.

Electrophilic aromatic bromination is a common and effective method for halogenating heterocyclic compounds. nih.gov N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and its ability to provide a low concentration of elemental bromine, which can help control selectivity and reduce side reactions. organic-chemistry.org The reaction typically proceeds by activating the aromatic ring, which then attacks the electrophilic bromine source. youtube.com

For the bromination of 2-(trifluoromethyl)thiazole, the electron-withdrawing nature of the CF₃ group deactivates the thiazole ring towards electrophilic substitution. However, this deactivation is most pronounced at the adjacent C4 position, thereby directing incoming electrophiles to the C5 position. The reaction is often carried out in a suitable solvent, and a catalytic amount of acid may be used to activate the NBS reagent, making the bromine atom more electrophilic. youtube.com Highly deactivated aromatic compounds can be successfully monobrominated using NBS in concentrated sulfuric acid under mild conditions. organic-chemistry.org

Table 1: Reagents and Conditions for Electrophilic Bromination

| Reagent | Catalyst/Solvent | Conditions | Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, cat. HCl | Room Temperature | Effective for activated and moderately deactivated rings. youtube.com |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Mild | Suitable for highly deactivated aromatic compounds. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Acetonitrile | -10 °C to 0 °C | Used for controlled bromination of sensitive substrates. nih.gov |

This table presents general conditions for electrophilic bromination; specific conditions for 2-(trifluoromethyl)thiazole may vary.

The regioselectivity of electrophilic substitution on a thiazole ring is dictated by the electronic properties of existing substituents. In the case of 2,4-disubstituted thiazoles, studies on cross-coupling reactions of 2,4-dibromothiazole show that the 2-position is generally more electron-deficient and thus more susceptible to nucleophilic attack or metal-halogen exchange. thieme-connect.comresearchgate.net Conversely, this implies that for electrophilic attack, the 5-position is generally the most nucleophilic site on an unsubstituted thiazole ring.

When a potent electron-withdrawing group like trifluoromethyl (-CF₃) is placed at the 2-position, it significantly lowers the electron density of the entire ring system. This deactivation makes electrophilic substitution more difficult but enhances the directing effect. The C5 position remains the most favorable site for electrophilic attack, as the deactivating inductive effect of the C2-substituent is weakest at this position compared to the C4 position. Therefore, the direct bromination of 2-(trifluoromethyl)thiazole is expected to yield the 5-bromo isomer with high regioselectivity.

Introduction of the Trifluoromethyl Group at the 2-Position

The incorporation of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com Several methods exist for introducing this moiety onto a heterocyclic ring.

Modern synthetic chemistry offers a variety of reagents for the direct introduction of a CF₃ group. These can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents. For introduction at the 2-position of a 5-bromothiazole, a common approach involves the reaction of a 5-bromo-2-lithiated or 2-zincated thiazole intermediate with an electrophilic trifluoromethylating reagent. nih.gov

Electrophilic trifluoromethylating reagents, such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts), are particularly effective. nih.gov These reagents can react with organometallic thiazole species, generated via halogen-metal exchange from 2,5-dibromothiazole or direct deprotonation, to install the CF₃ group at the 2-position. For instance, the reaction of an enamine with a Togni reagent in the presence of a copper catalyst can yield a β-trifluoromethylated intermediate. nih.gov

Table 2: Common Trifluoromethylating Reagents

| Reagent Class | Example(s) | Mechanism Type | Typical Substrate |

|---|---|---|---|

| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electrophilic/Radical | Nucleophiles (e.g., organometallics, enamines) |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Carbonyls, Imines |

This table provides an overview of trifluoromethylating reagents and their general applications.

An alternative to direct trifluoromethylation is the construction of the thiazole ring itself using a building block that already contains the trifluoromethyl group. The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring. In a relevant adaptation, a thioamide (or thiourea) can be reacted with an α-haloketone.

To synthesize a 2-(trifluoromethyl)thiazole, one could employ trifluorothioacetamide as the thioamide component. However, a more common and stable precursor is trifluoroacetic anhydride or a related derivative. nih.govevitachem.com For instance, a [3+2] cycloaddition reaction between pyridinium 1,4-zwitterionic thiolates and trifluoroacetonitrile (CF₃CN) has been shown to produce 2-trifluoromethyl thiazoles. rsc.org Another approach involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA), which leads to 2-(trifluoromethyl)oxazoles via trifluoroacetoxylation and cyclization; similar logic can be applied to sulfur-containing analogues. nih.gov These methods build the trifluoromethylated heterocyclic core from acyclic precursors, offering a powerful alternative to late-stage trifluoromethylation.

Cyclization and Ring-Forming Reactions for Thiazole Scaffold Construction

The construction of the thiazole ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to efficiently assemble this heterocyclic core.

A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. In the context of this compound, a key intermediate is often a 2-aminothiazole derivative. The synthesis can proceed through the reaction of a suitable α-haloketone with thiourea.

For instance, the synthesis of 2-amino-5-bromothiazole, a closely related precursor, can be achieved by the direct bromination of 2-aminothiazole. This intermediate can then serve as a platform for further modifications. While the direct synthesis of this compound via this route is not explicitly detailed in readily available literature, the principle of utilizing 2-aminothiazole intermediates is a cornerstone of thiazole chemistry. These intermediates are valuable because the amino group can be diazotized and subsequently replaced with other functional groups, or it can be modified to direct the introduction of other substituents onto the thiazole ring.

To enhance synthetic efficiency and reduce the number of isolation and purification steps, one-pot methodologies for the synthesis of highly functionalized 5-bromothiazoles have been developed. These methods often combine the key bond-forming reactions in a single reaction vessel.

Advanced Synthetic Strategies and Functionalization of this compound

The bromine atom at the 5-position of the thiazole ring provides a reactive handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents at this position.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form C-C bonds with high efficiency and selectivity. For this compound, these reactions open up avenues for the synthesis of a diverse array of derivatives.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and aryl-heteroaryl compounds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

The reactivity of brominated heterocycles in Suzuki-Miyaura coupling is well-established. For example, the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with a variety of arylboronic acids demonstrates the feasibility and versatility of this reaction on a similar 5-membered heterocyclic system mdpi.com. The yields are generally moderate to good, depending on the nature of the boronic acid and the reaction conditions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Arylboronic Acids mdpi.com

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 59 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 48 |

This table is based on data from a closely related thiophene system and is presented to illustrate the potential of Suzuki-Miyaura coupling for the functionalization of 5-bromothiazoles.

The Stille cross-coupling reaction offers another powerful method for C-C bond formation, utilizing organostannane reagents in place of organoboranes. This reaction is known for its tolerance of a wide range of functional groups and its generally mild reaction conditions. The coupling of this compound with various organostannanes can provide access to a diverse set of 5-substituted thiazole derivatives. organic-chemistry.orgwikipedia.org

The utility of the Stille reaction has been demonstrated in the functionalization of brominated thiazoles. For instance, the reaction of 2,4-dibromothiazole with organostannanes can be controlled to achieve selective coupling at either the 2- or 4-position, highlighting the tunability of this reaction. nbuv.gov.ua This suggests that this compound would be a viable substrate for Stille coupling at the 5-position.

Table 2: Examples of Stille Cross-Coupling of 2,4-Dibromo-5-(1,3-dioxolan-2-yl)thiazole with Organostannanes nbuv.gov.ua

| Organostannane | Catalyst | Additive | Solvent | Yield (%) |

| 2-(Tributylstannyl)pyridine | Pd G3 AmPhos | CuI | DMF | 70 |

This table is based on data from a related dibromothiazole system and is presented to illustrate the potential of Stille coupling for the functionalization of 5-bromothiazoles.

Transition Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination stands as a powerful and widely utilized method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including 5-bromothiazole derivatives. researchgate.net The reaction's utility stems from its broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse range of aromatic amines under relatively mild conditions. researchgate.net

For this compound, the reaction involves the coupling of the thiazole with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

Key components of the Buchwald-Hartwig amination include:

Palladium Precatalysts : Complexes such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used. researchgate.net More advanced, pre-formed catalysts that are air- and moisture-stable have also been developed to improve reaction efficiency and reproducibility.

Ligands : The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich biarylphosphine ligands like XPhos, tBuBrettPhos, and XantPhos are often employed to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. chemrxiv.org

Bases : A strong, non-nucleophilic base is required to deprotonate the amine and generate the active amide nucleophile. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). nih.govnih.gov

Solvents : Anhydrous, aprotic solvents such as toluene, dioxane, or dimethylformamide (DMF) are typically used. chemrxiv.orgnih.gov

The reaction generally proceeds with good to excellent yields, providing access to a wide array of N-substituted 5-amino-2-(trifluoromethyl)thiazoles. These products are valuable intermediates in the development of pharmaceuticals and materials.

| Amine Partner | Catalyst System (Exemplary) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | Good-Excellent |

| Morpholine | Pd(OAc)₂ / tBuBrettPhos | LHMDS | THF | 80 | Good-Excellent |

| Diarylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | Good |

| Benzylamine | "XantPhos Pd G3" | DBU | MeCN/Toluene | 140 | Good |

Other C-O and C-S Coupling Methodologies

Beyond C-N bond formation, the bromine atom of this compound serves as a handle for constructing carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, leading to the corresponding ethers and thioethers.

C-O Coupling Reactions

The Ullmann condensation is a classic method for forming C-O bonds, typically involving the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst at elevated temperatures. nih.govorganic-chemistry.org While traditional Ullmann reactions require harsh conditions, modern protocols have been developed that use ligands to facilitate the coupling under milder temperatures. For the synthesis of aryl ethers from this compound, a copper(I) salt like CuI is often used in combination with a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine, and a base like K₂CO₃ or Cs₂CO₃. nih.govrsc.org

C-S Coupling Reactions

Analogous to amination, palladium-catalyzed methodologies similar to the Buchwald-Hartwig reaction can be employed for C-S bond formation. researchgate.net Aryl and heteroaryl bromides can be coupled with thiols to form thioethers. These reactions typically use a palladium catalyst and a phosphine ligand, similar to the amination protocols.

Alternatively, copper-catalyzed C-S coupling reactions are also prevalent. These methods can be advantageous due to the lower cost of copper catalysts. For instance, CuI can effectively catalyze the coupling of aryl bromides with a variety of aryl, aliphatic, and heteroaryl thiols, often under microwave-assisted conditions which can significantly reduce reaction times. rsc.org Metal-free approaches for C-S bond formation have also been developed, utilizing visible light or specific promoting reagents to avoid transition metal contamination in the final products. rsc.org

| Coupling Partner | Coupling Type | Catalyst System (Exemplary) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenol | C-O (Ullmann-type) | CuI / 1,10-Phenanthroline | K₃PO₄ | DMF | Moderate-Good |

| Thiophenol | C-S (Pd-catalyzed) | Pd(OAc)₂ / XantPhos | NaOt-Bu | Toluene | Good-Excellent |

| Alkyl Thiol | C-S (Cu-catalyzed) | CuI | K₂CO₃ | Acetonitrile | Good-Excellent |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C5 position of the thiazole ring is susceptible to displacement through pathways that typically involve the formation of an organometallic intermediate. The most common and synthetically useful of these is the halogen-metal exchange reaction.

By treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF), the bromine atom is exchanged for a lithium atom. researchgate.net This generates a highly reactive 5-lithio-2-(trifluoromethyl)thiazole intermediate. This organolithium species is a potent nucleophile and can react with a wide variety of electrophiles to introduce new functional groups at the C5 position. researchgate.netgoogle.com

This two-step sequence allows for the formal nucleophilic substitution of the bromine atom. A combination of a Grignard reagent (i-PrMgCl) and an organolithium reagent (n-BuLi) can also be used, which may offer advantages in terms of reaction conditions and selectivity for substrates with multiple halogen atoms or sensitive functional groups. nih.gov

Common electrophiles and the resulting functional groups include:

Carbon dioxide (CO₂) , followed by acidic workup, to yield 5-carboxy-2-(trifluoromethyl)thiazole. researchgate.net

Aldehydes and ketones to produce secondary and tertiary alcohols, respectively.

Alkyl halides to introduce alkyl chains.

Disulfides to form thioethers.

This methodology provides a powerful route to a diverse range of 5-substituted-2-(trifluoromethyl)thiazole derivatives that are not easily accessible through other means.

Electrophilic Aromatic Substitution on the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, but its reactivity towards electrophilic aromatic substitution is significantly influenced by the substituents present. In an unsubstituted thiazole, computational and experimental data show that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack.

However, in this compound, the situation is markedly different:

The most reactive C5 position is already occupied by a bromine atom.

The C2 position is substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This group deactivates the entire ring system towards electrophilic attack by pulling electron density away from the pi system.

Due to this pronounced deactivation and the blocking of the most reactive site, this compound is generally considered to be highly unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Any attempt to force such a reaction would likely require harsh conditions that could lead to decomposition of the starting material rather than substitution at the remaining C4 position. Therefore, direct electrophilic substitution on the thiazole ring of this compound is not a synthetically viable strategy.

Oxidation, Reduction, and Functional Group Interconversions

The functional groups on this compound allow for various transformations.

Oxidation

The sulfur atom in the thiazole ring is susceptible to oxidation, although it is less reactive than the sulfur in a thiophene ring. Treatment with strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in trifluoroacetic acid can lead to the formation of the corresponding thiazole S-oxide or S,S-dioxide. researchgate.net The formation of these oxides alters the electronic properties of the ring, making it more electron-deficient.

Reduction

The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This hydrodehalogenation can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using hydride reagents. This reaction converts this compound into 2-(trifluoromethyl)thiazole.

Functional Group Interconversions

The bromine atom is the primary site for functional group interconversions. As detailed in section 2.2.2, halogen-metal exchange provides access to a 5-lithiated intermediate, which can be converted into a wide range of other functional groups. For example, quenching with carbon dioxide yields a carboxylic acid. researchgate.net This carboxylic acid can then undergo further reactions, such as conversion to an ester, amide, or reduction to an alcohol, providing a gateway to numerous other derivatives.

C-H Activation and Late-Stage Functionalization Approaches

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of heteroaromatic compounds, providing alternatives to traditional cross-coupling reactions. acs.org These methods are especially valuable for late-stage functionalization, where a C-H bond on a complex molecule is converted into a C-C or C-heteroatom bond.

For this compound, the only available C-H bond on the thiazole ring is at the C4 position. Direct arylation reactions, typically catalyzed by palladium, could potentially be used to functionalize this position. researchgate.net These reactions often involve coupling the heterocycle directly with an aryl halide. The conditions generally require a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene), a base (e.g., K₂CO₃ or PivOK), and a high-boiling point solvent like DMA or toluene at elevated temperatures. acs.orgmdpi.com

The selectivity of C-H activation on azole-containing systems can be influenced by the choice of the transition metal. While palladium catalysts often favor functionalization at the most electron-rich or sterically accessible C-H bond, other metals like copper can exhibit different regioselectivity, potentially driven by base-promoted C-H metalation at a more acidic site. nih.gov The development of C-H activation strategies for the C4 position of substituted thiazoles remains an active area of research, offering a streamlined approach to building molecular complexity. acs.org

Advanced Characterization Techniques for Structural Elucidation of 5 Bromo 2 Trifluoromethyl Thiazole and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for the detailed structural analysis of 5-Bromo-2-(trifluoromethyl)thiazole. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal a wealth of information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides granular information about the chemical environment of specific nuclei, primarily protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

In the ¹H NMR spectrum of a thiazole (B1198619) derivative, the chemical shift of the proton on the thiazole ring provides key information. For a related compound, 2-bromothiazole, the protons on the ring appear at chemical shifts of approximately 7.61 ppm and 7.31 ppm. The coupling constant between these protons is about 3.6 Hz. For thiazole itself, the proton at the C2 position typically appears at a higher chemical shift (around 9.97 ppm) compared to the protons at C4 and C5 (around 8.42 and 8.23 ppm, respectively). chemicalbook.com The presence of the bromine atom at the 5-position and the trifluoromethyl group at the 2-position in this compound would significantly influence the chemical shift of the remaining proton at the 4-position, causing it to appear as a singlet in a specific region of the spectrum.

Table 1: Representative ¹H NMR Data for Thiazole Derivatives

| Compound | Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| Thiazole chemicalbook.com | H-2 | 9.97 | d | 0.9 |

| H-4 | 8.42 | d | 3.6 | |

| H-5 | 8.23 | dd | 2.2, 3.6 | |

| 2-Bromothiazole | H-4 | 7.61 | d | 3.6 |

This table presents representative data for related thiazole compounds to illustrate typical chemical shifts and coupling constants. The actual spectrum for this compound would show a single peak for the H-4 proton.

¹³C NMR spectroscopy is crucial for elucidating the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the thiazole ring are indicative of their electronic environment. For instance, in 2-bromothiazole, the carbon atoms of the thiazole ring exhibit distinct signals in the ¹³C NMR spectrum. chemicalbook.com The presence of the electron-withdrawing trifluoromethyl group and the bromine atom in this compound will cause significant shifts in the carbon resonances compared to unsubstituted thiazole. The carbon attached to the trifluoromethyl group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Table 2: Illustrative ¹³C NMR Data for a Substituted Thiazole

| Compound | Carbon Position | Chemical Shift (ppm) |

|---|---|---|

| 2-Bromothiazole chemicalbook.com | C-2 | ~140 |

| C-4 | ~123 |

Note: This table provides an example of ¹³C NMR data for a related compound. The specific chemical shifts for this compound will be influenced by its unique substitution pattern.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a singlet for the trifluoromethyl group, as all three fluorine atoms are chemically equivalent. The chemical shift of this singlet provides valuable information about the electronic environment of the trifluoromethyl group, which is influenced by the thiazole ring and the bromine substituent. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful tool for studying interactions and subtle structural changes in derivatives of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by two mass units.

The fragmentation of thiazole derivatives in the mass spectrometer can proceed through various pathways, including the opening of the thiazole ring and the loss of small molecules or radicals. researchgate.net For instance, the fragmentation of some thiazole-containing compounds involves the loss of an acetylene (B1199291) molecule following ring opening. researchgate.net In the case of this compound, characteristic fragment ions could arise from the loss of the bromine atom, the trifluoromethyl group, or other small neutral fragments. The analysis of these fragmentation patterns provides a roadmap to the compound's structure.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure. msu.edu The IR spectrum of this compound will exhibit absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

Key vibrational modes to be expected include:

C-H stretching and bending: Vibrations associated with the single proton on the thiazole ring. scialert.net

C=N and C=C stretching: These vibrations are characteristic of the thiazole ring and typically appear in the 1650-1450 cm⁻¹ region. scialert.net

C-F stretching: The strong C-F bonds of the trifluoromethyl group will give rise to intense absorption bands, typically in the 1350-1100 cm⁻¹ range.

C-Br stretching: The vibration of the carbon-bromine bond will appear at lower frequencies, generally in the 700-500 cm⁻¹ region.

The complexity of the IR spectrum in the "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can be used to identify the compound. msu.edu

Table 3: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (on thiazole ring) | Stretching | 3100 - 3000 |

| C=N (in thiazole ring) | Stretching | 1630 - 1600 scialert.net |

| C=C (in thiazole ring) | Stretching | 1674 - 1504 scialert.net |

| C-F (trifluoromethyl) | Stretching | 1350 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the thiazole ring itself constitutes the primary chromophore. The electronic transitions are typically of the types π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally high in energy, appearing at shorter wavelengths. The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atom) to a π* antibonding orbital, are lower in energy and occur at longer wavelengths.

The substituents on the thiazole ring, namely the bromo and trifluoromethyl groups, are expected to modulate these electronic transitions. The bromine atom, with its lone pairs of electrons, can participate in resonance with the thiazole ring, potentially causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Conversely, the strongly electron-withdrawing trifluoromethyl group is anticipated to have a hypsochromic effect (a shift to shorter wavelengths) due to its inductive influence on the electron density of the thiazole ring. The interplay of these electronic effects determines the final absorption spectrum.

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, a hypothetical UV-Vis absorption spectrum can be predicted based on the analysis of similar thiazole derivatives.

| Predicted Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| π → π | 220-260 | 5,000-15,000 | Ethanol |

| n → π | 270-320 | 100-1,000 | Ethanol |

Note: The data in this table is illustrative and based on typical values for substituted thiazoles. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

To gain insight into the solid-state structure of molecules related to this compound, the single-crystal X-ray diffraction data of two derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine, namely 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro sigmaaldrich.comsigmaaldrich.comthiazolo[4,5-d]pyrimidin-7(6H)-one (Compound 2e ) and a 7-amino derivative (Compound 4b ), have been considered. mdpi.com These studies provide a valuable model for understanding the structural characteristics that can be expected for this compound derivatives. mdpi.com

In the study of compound 2e , it was found to crystallize in the triclinic space group P-1. mdpi.com The asymmetric unit consisted of one molecule of the thiazolopyrimidine derivative and half a molecule of toluene, which was disordered. mdpi.com The analysis confirmed the lactam form of the molecule. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₅F₄N₃OS₂ |

| Formula Weight | 346.32 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.989(2) Å, b = 9.123(3) Å, c = 11.011(3) Å |

| Volume | 723.5(4) ų |

| Z | 2 |

Source: Adapted from Becan et al., 2022. mdpi.com

The X-ray diffraction analysis of compound 2e revealed that the thiazolopyrimidine core is nearly planar. mdpi.com The 4-fluorophenyl ring attached to the N3 position is rotated with respect to the mean plane of the central ring system by an angle of 64.4(1)°. mdpi.com This twist is a significant conformational feature, likely arising from steric hindrance between the phenyl ring and the thioxo group.

Furthermore, the crystal packing is stabilized by a network of intermolecular interactions. In the case of related thiazole derivatives, hydrogen bonds, halogen bonds, and π-π stacking interactions are commonly observed. For instance, in the crystal structure of compound 2e , intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen atom, as well as weaker C-H···O and C-H···F interactions, are expected to play a crucial role in the formation of the three-dimensional supramolecular architecture. The analysis of these interactions is vital for understanding the physical properties of the solid material and can provide insights into molecular recognition processes.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Trifluoromethyl Thiazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Detailed research findings from DFT calculations on 5-Bromo-2-(trifluoromethyl)thiazole are not currently available in published literature. Such studies would typically provide foundational data on the molecule's geometric and electronic properties.

Geometry Optimization and Conformational Analysis

Specific optimized structural parameters, including bond lengths, bond angles, and dihedral angles for this compound, have not been reported. Conformational analysis to identify the most stable isomer is also not documented.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, along with the corresponding energy gap (ΔE), are undetermined. This information is crucial for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map, which identifies the nucleophilic and electrophilic sites of a molecule by illustrating its charge distribution, has not been generated for this compound.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding Interactions

There is no available Natural Bond Orbital (NBO) analysis for this compound. This type of study would quantify electron delocalization, intramolecular charge transfer, and the stabilization energies associated with hyperconjugative interactions.

Vibrational Frequency Calculations and Correlation with Experimental Data (IR, Raman)

Calculated vibrational frequencies that could be correlated with experimental Infrared (IR) and Raman spectra are not available. This analysis would help in assigning specific vibrational modes to the functional groups within the molecule.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

No Time-Dependent DFT (TD-DFT) studies have been published for this compound. Consequently, data on its electronic excitation energies, oscillator strengths, and predicted maximum absorption wavelengths (λmax) are not available.

As the scientific community continues to explore novel fluorinated and halogenated heterocycles, it is anticipated that computational data for compounds like this compound will become available in the future.

Exploration of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the complex mechanisms of reactions involving heterocyclic compounds such as thiazoles. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of the thiazole (B1198619) ring is well-explored, with cycloaddition reactions being a prominent class. nih.govnih.gov

In the case of this compound, the two electron-withdrawing groups are expected to significantly influence its reactivity.

The Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group at the 2-position, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack at or near this position.

The Bromo Group (-Br): Located at the 5-position, this halogen atom also acts as an electron-withdrawing group through induction, while also being a potential leaving group in certain substitution reactions.

Computational modeling, typically using Density Functional Theory (DFT), can map the potential energy surfaces for proposed reaction pathways. This involves locating transition states and intermediates to determine activation barriers and reaction thermodynamics. For this compound, such models could predict its propensity to engage in cycloadditions, detailing whether pathways are concerted or stepwise and how the electronic character of the substituents directs the regioselectivity and stereoselectivity of the reaction. acs.org For example, in a potential Hantzsch-thiazole type synthesis, computational models can clarify the cyclocondensation and elimination steps. nih.gov

Theoretical Predictions of Chemical Properties and Reactivity Trends

Theoretical calculations are a cornerstone for predicting the chemical properties and reactivity of novel compounds. By calculating electronic descriptors, one can forecast the behavior of this compound. Key parameters include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity.

Computational studies on structurally related molecules provide insight into the expected trends for this compound. For instance, analyses of other molecules containing trifluoromethyl groups show that these strong electron-withdrawing substituents tend to lower the HOMO-LUMO energy gap, which suggests a higher chemical reactivity. researchgate.net This increased reactivity stems from the enhanced electrophilicity of the molecule. Similarly, computational analysis of dyes with strong electron-withdrawing groups demonstrates a reduction in the energy gap. researchgate.net

For this compound, the combined electron-withdrawing nature of both the bromo and trifluoromethyl groups is predicted to significantly lower the HOMO and LUMO energy levels compared to unsubstituted thiazole. The resulting small HOMO-LUMO gap would render the molecule more reactive and susceptible to electronic transitions. researchgate.net These predicted properties can be summarized in a data table.

| Calculated Property | Predicted Trend for this compound | Implication |

|---|---|---|

| HOMO Energy | Lowered | Reduced electron-donating ability |

| LUMO Energy | Significantly Lowered | Increased electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Small | High chemical reactivity, lower kinetic stability |

| Global Electrophilicity Index (ω) | High | Strong electrophile |

Further computational analysis using methods like Natural Bond Orbital (NBO) can reveal detailed charge distributions and intramolecular interactions, while Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack.

Solvent Effects on Electronic Structure and Reactivity using Continuum Models

The chemical behavior of a molecule can be significantly altered by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used computational tools to simulate these solvent effects. researchgate.net These models treat the solvent as a continuous dielectric medium rather than as individual molecules, which offers a computationally efficient way to study the behavior of solutes in solution. researchgate.net

In this approach, the solute molecule is placed in a cavity within the solvent continuum. The solute's electron distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, altering its electronic structure and properties. This methodology allows for the calculation of solvation free energies and the exploration of how solvent polarity affects molecular geometries, orbital energies, and electronic transition energies (i.e., UV-Vis absorption spectra).

For this compound, applying a continuum model would provide critical data on its behavior in different solvents.

Electronic Structure: In polar solvents, the dipole moment of the solute will interact strongly with the solvent's reaction field. This is expected to stabilize charge-separated states, potentially leading to a differential shift in the HOMO and LUMO energy levels. This solvatochromic effect could cause a red or blue shift in its absorption spectrum depending on the relative stabilization of the ground and excited states.

Reactivity: Solvent can influence reaction rates and equilibria. For a reaction involving this compound, a polar solvent would preferentially stabilize polar transition states or intermediates, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent.

The expected influence of solvent polarity on the electronic properties of this compound can be illustrated conceptually.

| Solvent Property | Type of Solvent | Expected Effect on Electronic Properties of this compound |

|---|---|---|

| Dielectric Constant (ε) | Nonpolar (e.g., Hexane) | Minimal perturbation of electronic structure; properties similar to gas phase. |

| Polar (e.g., Acetonitrile, Water) | Significant stabilization of polar ground/excited states; potential for noticeable solvatochromic shifts in UV-Vis spectra. | |

| Reactivity | Nonpolar | Reaction rates influenced primarily by intrinsic properties of reactants. |

| Polar | Preferential stabilization of polar transition states, potentially altering reaction kinetics and mechanistic pathways. |

By performing these calculations across a range of solvents, a comprehensive picture of the environmental influence on the molecule's electronic behavior and reactivity can be constructed, guiding the selection of appropriate solvents for synthetic applications.

Applications As a Versatile Chemical Building Block and Synthetic Intermediate

Utilization in the Synthesis of Agrochemical Intermediates

The structural motifs present in 5-Bromo-2-(trifluoromethyl)thiazole are highly sought after in the agrochemical industry. The thiazole (B1198619) ring is a common feature in many biologically active compounds, and the trifluoromethyl group often enhances the efficacy and stability of the final product.

Precursor for Thiazole Fungicides (e.g., Thifluzamide)

One of the most notable applications of this compound is its role as a precursor in the synthesis of thiazole-based fungicides. A prime example is Thifluzamide, a potent fungicide used to control a variety of fungal diseases in crops like rice, potatoes, and corn. nih.govguidechem.com The synthesis of Thifluzamide involves the formal condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with 2,6-dibromo-4-(trifluoromethoxy)aniline. nih.gov Although not a direct precursor, the structural elements of this compound are fundamental to building the core of such fungicides. The general synthetic strategies often involve the manipulation of related brominated and trifluoromethylated thiazole derivatives. google.combcpcpesticidecompendium.org

Intermediate in the Development of Pest Control Agents

Beyond fungicides, this compound and its derivatives are valuable intermediates in the creation of other pest control agents. The combination of the thiazole ring with a trifluoromethyl group can be found in various compounds designed to combat a range of agricultural pests. Research in this area continues to explore the potential of this chemical scaffold in developing new and effective insecticides and herbicides.

Role in the Development of Diverse Heterocyclic Compound Libraries

The reactivity of the bromine atom and the influence of the trifluoromethyl group make this compound an excellent starting material for generating libraries of diverse heterocyclic compounds. These libraries are invaluable in drug discovery and medicinal chemistry for screening and identifying new therapeutic agents.

Scaffold for the Construction of Substituted Thiazole Derivatives

The bromine atom at the 5-position of the thiazole ring is a versatile handle for introducing a wide variety of functional groups through cross-coupling reactions. This allows for the systematic modification of the thiazole core, leading to the generation of large libraries of substituted thiazole derivatives. nih.govnih.gov These derivatives can then be screened for various biological activities. The thiazole nucleus itself is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and biologically active molecules. nih.govresearchgate.net

Precursor for Complex Polycyclic Systems

This compound can also serve as a starting point for the synthesis of more complex, multi-ring systems. nih.gov Through a series of reactions, the thiazole ring can be fused with other rings to create novel polycyclic structures. These complex molecules, with their well-defined three-dimensional shapes, are of great interest in medicinal chemistry as they can interact with biological targets with high specificity.

Application as a Precursor in Materials Science Research

The unique electronic properties conferred by the trifluoromethyl group and the thiazole ring have led to the exploration of this compound and its derivatives in the field of materials science. While still an emerging area of application, the potential for creating novel materials with interesting optical and electronic properties is significant. The ability to functionalize the molecule via the bromine atom allows for its incorporation into larger polymer chains or supramolecular assemblies, opening up possibilities for the development of new functional materials.

Development of Organic Electronic Materials

Thiazole-containing compounds have been explored for their potential in organic electronics, serving as components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electron-deficient nature of the thiazole ring can be beneficial for creating n-type or ambipolar organic semiconductors. However, specific research detailing the incorporation of this compound into such materials is not publicly documented. Theoretical considerations suggest that the trifluoromethyl group would enhance the electron-accepting properties of the thiazole core, a desirable trait for certain electronic applications. The bromo substituent provides a straightforward route for polymerization or for the introduction of other functional groups through reactions like Suzuki, Stille, or Sonogashira coupling, which are common methods for synthesizing conjugated polymers and small molecules for electronic devices. Despite this theoretical potential, the lack of published studies means that its actual performance in organic electronic materials remains unevaluated.

Investigation of Unique Electronic Properties for Novel Material Design

The unique combination of a halogen atom and a trifluoromethyl group on the thiazole ring is expected to impart distinct electronic properties to materials derived from this compound. The strong electron-withdrawing effect of the trifluoromethyl group can lower the HOMO and LUMO energy levels of the molecule, which is a critical parameter in the design of organic electronic materials. This can influence charge injection and transport properties, as well as the open-circuit voltage in organic solar cells. The bromine atom, in addition to its utility in synthesis, can also influence intermolecular interactions and solid-state packing, which are crucial for efficient charge transport in thin films. However, without experimental data from dedicated research on materials synthesized from this specific compound, any discussion of its unique electronic properties remains speculative.

Contribution to Chemical Biology Research as a Scaffold for Derivative Synthesis

The thiazole ring is a well-established scaffold in medicinal chemistry and chemical biology, appearing in numerous biologically active compounds. The ability to functionalize the thiazole core at multiple positions makes it an attractive starting point for the synthesis of diverse libraries of compounds for biological screening.

The structure of this compound offers two distinct points for modification. The bromo group can be readily converted to a wide array of other functional groups, allowing for the exploration of structure-activity relationships (SAR) at this position. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity. Therefore, this compound represents a potentially valuable starting material for the synthesis of novel bioactive molecules. However, the scientific literature does not currently contain specific examples of derivative synthesis from this compound for chemical biology research. While many studies focus on the biological activities of various thiazole derivatives, none explicitly report the use of this compound as the foundational scaffold for their synthesis.

Conclusion and Future Research Perspectives

Summary of Current Research Contributions and Understanding

5-Bromo-2-(trifluoromethyl)thiazole has been established as a significant building block in synthetic organic chemistry. Its utility is primarily centered on the strategic introduction of the 2-(trifluoromethyl)thiazole moiety into more complex molecular structures. The presence of a bromine atom at the 5-position facilitates a range of cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 2-position modulates the electronic properties and reactivity of the thiazole (B1198619) ring.

Current research has extensively utilized this compound in the synthesis of molecules with potential biological activity. The 2-(trifluoromethyl)thiazole scaffold is a recognized pharmacophore, and its incorporation can significantly influence the pharmacological profiles of parent compounds. For example, derivatives have been explored as potential inhibitors for enzymes like DNA topoisomerase IB. The reactivity of the carbon-bromine bond is a key feature, enabling its participation in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions, to form new carbon-carbon bonds. This versatility allows for the construction of diverse and complex molecular architectures.

Identification of Knowledge Gaps and Untapped Research Avenues

Despite its demonstrated utility, several areas concerning this compound remain underexplored. The majority of reported transformations focus on palladium-catalyzed reactions. There is a significant opportunity to investigate the reactivity of this compound with other transition metals, such as copper, nickel, or iron, which could offer alternative reaction pathways, improved cost-effectiveness, and broader functional group compatibility.

The application of this compound has been predominantly in medicinal chemistry. Its potential in materials science and agrochemistry is largely untapped. The distinct electronic characteristics imparted by the trifluoromethyl group and the thiazole ring could be leveraged in the design of novel organic electronic materials. Furthermore, its derivatives could be systematically screened for potential applications as herbicides or fungicides.

There is also a need for a more in-depth understanding of the fundamental physicochemical properties of this compound. Comprehensive studies on its crystal structure, detailed spectroscopic characterization, and advanced computational analysis would provide valuable insights into its reactivity and help guide the rational design of new synthetic applications.

Prospective Directions for Novel Synthetic Methodologies and Chemical Transformations

Future research endeavors could be directed towards the development of more sustainable and efficient synthetic routes to this compound itself. This includes the exploration of greener solvents, more efficient catalyst systems, and process intensification technologies like flow chemistry.

Expanding the repertoire of chemical transformations involving this compound is another promising avenue. The exploration of C-H activation at other positions on the thiazole ring could provide more direct and atom-economical methods for functionalization. The development of multicomponent reactions involving this compound could also enable the rapid assembly of complex and structurally diverse molecular libraries.

Furthermore, the synthesis of derivatives where the bromine atom is replaced by other functional groups, such as boronic acids or organostannanes, would create new versatile building blocks for a wider array of coupling reactions, thereby expanding its synthetic utility even further.

Future Theoretical and Computational Research Opportunities for Predictive Modeling

Theoretical and computational chemistry offers powerful tools to deepen the understanding and expand the applications of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate its electronic structure, predict its reactivity in various transformations, and model reaction mechanisms. beilstein-journals.orgresearchgate.net This can aid in rationalizing observed experimental outcomes and in the design of more effective catalysts and reaction conditions.

Computational screening of virtual libraries derived from the this compound scaffold could significantly accelerate the discovery of new drug candidates or materials with tailored properties. Molecular docking simulations, for instance, can predict the binding modes and affinities of its derivatives to biological targets, guiding the synthesis of more potent and selective inhibitors. researchgate.net Similarly, quantum chemical calculations can be used to predict the electronic and photophysical properties of novel materials incorporating this moiety, aiding in the design of next-generation organic electronics. beilstein-journals.org

The development of predictive models using machine learning and artificial intelligence, trained on existing experimental data, could forecast the outcomes of reactions involving this compound under various conditions. Such models would be invaluable for optimizing reaction parameters, predicting the formation of side products, and uncovering novel reactivity patterns, thereby streamlining the synthetic process and fostering innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.